MOG (89-113), human

Description

Properties

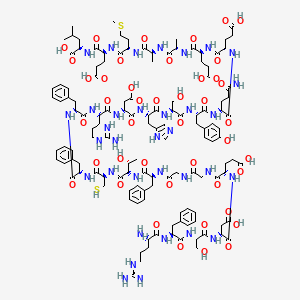

Molecular Formula |

C130H182N34O43S2 |

|---|---|

Molecular Weight |

2973.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C130H182N34O43S2/c1-65(2)49-92(128(206)207)160-114(192)82(39-44-102(178)179)151-115(193)83(45-48-209-6)146-107(185)67(4)143-106(184)66(3)144-110(188)80(37-42-100(174)175)149-113(191)81(38-43-101(176)177)150-112(190)79(35-40-96(132)169)152-117(195)88(54-73-31-33-75(168)34-32-73)155-124(202)93(61-165)162-120(198)89(55-74-58-137-64-142-74)157-122(200)91(57-104(182)183)158-111(189)77(30-20-47-139-130(135)136)147-116(194)86(52-71-25-15-9-16-26-71)154-118(196)87(53-72-27-17-10-18-28-72)156-126(204)95(63-208)163-127(205)105(68(5)167)164-123(201)84(50-69-21-11-7-12-22-69)145-98(171)60-140-97(170)59-141-109(187)78(36-41-99(172)173)148-121(199)90(56-103(180)181)159-125(203)94(62-166)161-119(197)85(51-70-23-13-8-14-24-70)153-108(186)76(131)29-19-46-138-129(133)134/h7-18,21-28,31-34,58,64-68,76-95,105,165-168,208H,19-20,29-30,35-57,59-63,131H2,1-6H3,(H2,132,169)(H,137,142)(H,140,170)(H,141,187)(H,143,184)(H,144,188)(H,145,171)(H,146,185)(H,147,194)(H,148,199)(H,149,191)(H,150,190)(H,151,193)(H,152,195)(H,153,186)(H,154,196)(H,155,202)(H,156,204)(H,157,200)(H,158,189)(H,159,203)(H,160,192)(H,161,197)(H,162,198)(H,163,205)(H,164,201)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,206,207)(H4,133,134,138)(H4,135,136,139)/t66-,67-,68+,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,105-/m0/s1 |

InChI Key |

OZZREEJGIZDAQJ-JPGBTOIWSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Human MOG Peptide (89-113): Structure, Sequence, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human Myelin Oligodendrocyte Glycoprotein (MOG) peptide spanning residues 89-113 is a key immunogenic epitope implicated in the pathogenesis of autoimmune demyelinating diseases of the central nervous system (CNS), most notably Multiple Sclerosis (MS). This technical guide provides a comprehensive overview of the structure, sequence, and immunological properties of human MOG peptide (89-113). It details experimental protocols for inducing and evaluating autoimmune responses to this peptide in preclinical models and presents available quantitative data. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows associated with MOG (89-113)-mediated immune activation, offering a valuable resource for researchers and professionals in the field of neuroimmunology and drug development.

Structure and Sequence of Human MOG Peptide (89-113)

The human MOG (89-113) peptide is a 25-amino acid sequence derived from the extracellular domain of the Myelin Oligodendrocyte Glycoprotein.[1][2][3] MOG is a transmembrane protein exclusively expressed in the CNS on the surface of oligodendrocytes and the outermost layer of myelin sheaths.

Amino Acid Sequence:

The primary structure of the human MOG (89-113) peptide is as follows:

-

Single-Letter Code: RFSDEGGFTCFFRDHSYQEEAAMEL[1]

-

Three-Letter Code: Arg-Phe-Ser-Asp-Glu-Gly-Gly-Phe-Thr-Cys-Phe-Phe-Arg-Asp-His-Ser-Tyr-Gln-Glu-Glu-Ala-Ala-Met-Glu-Leu

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C130H182N34O43S2 |

| Molecular Weight | 2973.17 g/mol |

Table 1: Physicochemical properties of human MOG peptide (89-113).

Immunological Relevance and Quantitative Data

Human MOG (89-113) is a well-established autoantigen in the context of MS and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). It is recognized by both T cells and B cells, leading to an inflammatory cascade that results in demyelination and neurological deficits.

T-Cell Activation and MHC Binding

T-Cell Proliferation and Cytokine Production

Upon recognition of the MOG (89-113)-MHC complex, specific T cells proliferate and differentiate into effector cells that secrete pro-inflammatory cytokines. While quantitative data for MOG (89-113)-induced T-cell proliferation is not explicitly detailed, studies with other MOG peptides, such as MOG (35-55), show robust proliferative responses in vitro.

The cytokine profile induced by MOG peptides is characteristic of a Th1 and Th17 response, which is strongly associated with the pathology of MS and EAE. Key cytokines include:

-

Interferon-gamma (IFN-γ): A hallmark of Th1 cells, it activates macrophages and promotes inflammation.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that contributes to tissue damage.

-

Interleukin-17 (IL-17): The signature cytokine of Th17 cells, it plays a crucial role in recruiting neutrophils and other inflammatory cells to the CNS.

-

Granulocyte-macrophage colony-stimulating factor (GM-CSF): This cytokine has been shown to be produced by T-cells in response to MOG peptides and is implicated in the activation of microglia and the onset of EAE.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the human MOG (89-113) peptide. These protocols are based on established methods for other MOG peptides and can be adapted for MOG (89-113).

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

EAE is the most commonly used animal model for MS. The following protocol describes the induction of EAE in C57BL/6 mice using a MOG peptide.

Materials:

-

Human MOG (89-113) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS)

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve the MOG (89-113) peptide in sterile PBS at a concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the MOG peptide solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis) until a thick, stable emulsion is formed. This can be achieved by vortexing or sonicating.

-

-

Immunization:

-

On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (total of 200 µg of MOG peptide per mouse).

-

-

Pertussis Toxin Administration:

-

On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of PBS.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the clinical severity on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

T-Cell Proliferation Assay

This assay measures the proliferation of MOG-specific T cells in response to the peptide.

Materials:

-

Spleens from MOG (89-113)-immunized mice (harvested at the peak of disease)

-

Single-cell suspension of splenocytes

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

Human MOG (89-113) peptide

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)

-

96-well round-bottom plates

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of splenocytes from the immunized mice.

-

Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

-

Cell Culture:

-

Plate 100 µL of the splenocyte suspension into each well of a 96-well plate.

-

Add 100 µL of complete RPMI-1640 medium containing varying concentrations of MOG (89-113) peptide (e.g., 0, 1, 10, 20 µg/mL) to the wells in triplicate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

-

Proliferation Measurement ([³H]-thymidine incorporation):

-

After 72 hours, pulse each well with 1 µCi of [³H]-thymidine.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Cytokine Analysis by ELISA

This protocol is for measuring the concentration of cytokines in the supernatant of MOG-stimulated splenocyte cultures.

Materials:

-

Supernatants from the T-cell proliferation assay (collected before adding [³H]-thymidine)

-

Commercially available ELISA kits for desired cytokines (e.g., IFN-γ, IL-17, TNF-α)

-

ELISA plate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Calculate the cytokine concentrations based on a standard curve.

Intracellular Cytokine Staining

This technique allows for the identification of cytokine-producing cells at a single-cell level by flow cytometry.

Materials:

-

Splenocytes from MOG (89-113)-immunized mice

-

Human MOG (89-113) peptide

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-17)

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Stimulate splenocytes with MOG (89-113) peptide (e.g., 10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.

-

-

Surface Staining:

-

Wash the cells and stain for cell surface markers (e.g., anti-CD4) according to the antibody manufacturer's protocol.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilize the cells using a permeabilization buffer (e.g., containing saponin).

-

-

Intracellular Staining:

-

Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17) in the permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Wash the cells and acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of CD4+ T cells producing specific cytokines.

-

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The interaction of the MOG (89-113) peptide presented by an MHC class II molecule with the T-cell receptor (TCR) on a CD4+ T cell initiates a complex signaling cascade. This leads to T-cell activation, proliferation, and effector function.

Caption: T-Cell Receptor (TCR) signaling cascade initiated by MOG (89-113).

Experimental Workflow for EAE Induction and Analysis

This diagram outlines the major steps in a typical EAE study using MOG (89-113).

References

The Multifaceted Role of Myelin Oligodendrocyte Glycoprotein (MOG) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (MOG) is a transmembrane protein exclusively expressed in the central nervous system (CNS) on the outermost surface of myelin sheaths and oligodendrocytes. While its precise physiological functions are still under investigation, MOG is a well-established autoantigen implicated in inflammatory demyelinating diseases, including Multiple Sclerosis (MS) and, most notably, MOG Antibody Disease (MOGAD). This technical guide provides an in-depth exploration of the core functions of MOG in the CNS, delving into its molecular interactions, signaling pathways, and its role in both maintaining myelin integrity and driving autoimmune pathology. We present a compilation of quantitative data, detailed experimental protocols for studying MOG, and visual representations of key biological processes to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroimmunology.

Molecular and Cellular Functions of MOG

MOG is a glycoprotein belonging to the immunoglobulin (Ig) superfamily, characterized by an extracellular Ig variable (IgV) domain, a transmembrane domain, and a cytoplasmic tail.[1] Its unique location on the exterior of the myelin sheath makes it readily accessible to immune surveillance.[2] The primary functions of MOG are thought to encompass:

-

Cell Adhesion and Myelin Maintenance: MOG is hypothesized to act as an adhesion molecule, contributing to the structural integrity and maintenance of the myelin sheath.[3][4] Its expression late in oligodendrocyte development suggests a role in the final stages of myelination.[1]

-

Regulation of Oligodendrocyte Cytoskeleton: MOG is implicated in the stability of oligodendrocyte microtubules. Antibodies targeting MOG have been shown to disrupt the organization of F-actin and β-tubulin in oligodendrocytes, leading to process retraction and cytoskeletal disorganization.

-

Modulation of the Immune System: MOG can interact with the immune system, and its role as a potent autoantigen is central to the pathology of MOGAD. It can activate both T-cell and B-cell responses, leading to inflammation and demyelination.

-

Nerve Growth Factor (NGF) Sequestration: MOG has been identified as a binding partner for Nerve Growth Factor (NGF), suggesting a role in modulating the local concentration of this neurotrophin in the spinal cord microenvironment. This interaction may have implications for axon growth, survival, and pain pathways.

Quantitative Data on MOG Function

To facilitate a deeper understanding and comparison of MOG's functional characteristics, the following table summarizes key quantitative data from various studies.

| Parameter | Description | Value(s) | Reference(s) |

| MOG Expression | Percentage of total myelin proteins in the CNS. | ~0.05% | |

| MOG-NGF Binding | Concentration of NGF showing strong surface binding to MOG-expressing CHO cells. | 10 ng/ml | |

| Concentration range for specific interaction between MOG-Fc and NGF in an affinity pull-down assay. | 0–2.0 µg/ml | ||

| MOG Antibody-induced Cytoskeletal Disruption | Partitioning of MOG into a detergent-insoluble fraction after antibody cross-linking. | ~95% | |

| Time to significant partitioning of MOG after antibody cross-linking. | within 1 minute | ||

| Antibody dilution range for complete MOG partitioning. | 1:25 to 1:500 | ||

| Complement Activation in MOGAD | Mean MAC formation on MOG+ cells induced by MOGAD patient serum. | 25% | |

| Mean MOG+ cell death in ADCC assay with MOGAD patient serum. | 18% | ||

| Correlation between MOG-IgG CBA score and iC3b levels in MOGAD patients. | rho=0.764 | ||

| Correlation between MOG-IgG CBA score and C1-INH levels in MOGAD patients. | rho=0.629 |

Key Signaling Pathways Involving MOG

MOG's interaction with the immune system triggers several signaling cascades that are central to the pathogenesis of MOGAD. The following diagrams, generated using the DOT language, illustrate these pathways.

MOG-NGF Sequestration and Neuronal Signaling

MOG on the myelin sheath can bind to NGF, potentially sequestering it from its high-affinity receptor, TrkA, on neurons. This can modulate downstream signaling pathways involved in neuronal survival and growth.

MOG Antibody-Mediated Complement Activation

MOG-IgG1 antibodies can bind to MOG on the surface of oligodendrocytes and activate the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) and subsequent cell lysis.

MOG Presentation by B-cells and T-cell Activation

MOG-specific B-cells can internalize and process MOG, presenting MOG peptides on MHC-II molecules to activate MOG-specific CD4+ T-cells. This interaction is crucial for the adaptive immune response against MOG.

References

- 1. Signaling cascades activated upon antibody cross-linking of myelin oligodendrocyte glycoprotein: potential implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Myelin Oligodendrocyte Glycoprotein Antibody-Associated Disease (MOGAD): A Review of Clinical and MRI Features, Diagnosis, and Management [frontiersin.org]

- 3. Antibodies to MOG have a demyelination phenotype and affect oligodendrocyte cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Autoantigen MOG (89-113): A Technical Guide on its Discovery and Significance in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (MOG) has emerged as a critical autoantigen in the pathogenesis of inflammatory demyelinating diseases of the central nervous system (CNS), including multiple sclerosis (MS) and MOG antibody-associated disease (MOGAD). Within this protein, the peptide fragment spanning amino acids 89-113 has been identified as a significant T-cell epitope. This technical guide provides a comprehensive overview of the discovery, significance, and experimental investigation of MOG (89-113) as an autoantigen. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to serve as a valuable resource for researchers and professionals in the field of neuroimmunology and drug development.

Discovery and Significance of MOG (89-113)

Myelin Oligodendrocyte Glycoprotein is a glycoprotein exclusively expressed on the surface of oligodendrocytes and the outermost layer of myelin sheaths in the CNS.[1] While it constitutes a minor component of CNS myelin, it is a primary target for autoimmune responses. The peptide fragment MOG (89-113) has been identified as an immunodominant epitope capable of inducing strong T-cell and B-cell responses, leading to experimental autoimmune encephalomyelitis (EAE) in animal models, which mimics many aspects of human demyelinating diseases.[2] Studies have suggested that MOG (89-113) is an HLA-DR2 restricted epitope, highlighting its relevance in the context of human autoimmune diseases where specific HLA alleles are known risk factors.

The significance of MOG (89-113) lies in its ability to activate pathogenic CD4+ T-cells. Upon presentation by antigen-presenting cells (APCs), this peptide can trigger a cascade of inflammatory events, including the production of pro-inflammatory cytokines and the subsequent recruitment of other immune cells to the CNS, ultimately leading to demyelination and axonal damage.

Quantitative Data on MOG (89-113) Immunogenicity

The immunogenicity of MOG (89-113) has been assessed through various quantitative measures, primarily focusing on T-cell activation and antibody responses. The following tables summarize key quantitative data from studies investigating the autoimmune response to this peptide.

| Parameter | Value/Range | Cell Type | Assay | Reference |

| T-Cell Proliferation (Stimulation Index) | > 2 | Human CD4+ T-cells | [3H]-Thymidine incorporation / CFSE dilution | [3] |

| IFN-γ Production (pg/mL) | Variable, significantly elevated vs. controls | Human Peripheral Blood Mononuclear Cells (PBMCs) | ELISpot / Intracellular Cytokine Staining | [2] |

| IL-17 Production (pg/mL) | Variable, significantly elevated vs. controls | Human PBMCs | ELISpot / Intracellular Cytokine Staining | |

| GM-CSF Production | Significantly higher in MOGAD patients vs. healthy controls | Human CD4+ T-cells | Intracellular Cytokine Staining |

Table 1: Quantitative T-Cell Response to MOG (89-113)

| Parameter | Titer/Concentration | Patient Population | Assay | Reference |

| Anti-MOG (89-113) IgG | Variable, higher in relapsing vs. monophasic MOGAD | MOGAD | ELISA | |

| CSF-restricted MOG-IgG | Detected in a subset of seronegative MOGAD patients | MOGAD | Cell-based assay |

Table 2: Quantitative Antibody Response to MOG (89-113)

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of MOG (89-113) in a research setting. The following sections provide protocols for key experiments.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (89-113)

EAE is the most commonly used animal model for studying inflammatory demyelinating diseases. While many studies utilize the MOG (35-55) peptide, protocols can be adapted for MOG (89-113), particularly in HLA-DR2 transgenic mice to better model the human disease.

Materials:

-

MOG (89-113) peptide (synthesis grade)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile phosphate-buffered saline (PBS)

-

Female HLA-DR2b transgenic mice (DR2b.Ab°), 8-12 weeks old

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the MOG (89-113) solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed that does not disperse when a drop is placed in water.

-

-

Immunization:

-

On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG (89-113)/CFA emulsion (containing 100 µg of MOG peptide).

-

-

Pertussis Toxin Administration:

-

On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.

-

-

Monitoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the mice based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

-

Record body weight daily.

-

References

Human MOG (89-113): A Technical Guide for Researchers in Demyelinating Diseases

Introduction:

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS) on the outermost surface of myelin sheaths and oligodendrocytes. Its location makes it a prime target for autoimmune attacks in demyelinating diseases such as Multiple Sclerosis (MS) and Neuromyelitis Optica Spectrum Disorder (NMOSD). The human MOG (89-113) peptide fragment, with the amino acid sequence RFSDEGGFTCFFRDHSYQEEAAMEL , has been identified as a potential T-cell epitope, particularly in individuals expressing the HLA-DR2 allele, which is genetically linked to MS susceptibility. This technical guide provides an in-depth overview of Human MOG (89-113), its role in experimental models of demyelinating diseases, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data on MOG Peptides in Demyelinating Disease Models

While specific quantitative data for the Human MOG (89-113) peptide is limited in publicly available literature, the following tables summarize key data for the more extensively studied MOG (35-55) peptide, which serves as a benchmark for encephalitogenicity in Experimental Autoimmune Encephalomyelitis (EAE) models. This data provides a comparative context for researchers investigating other MOG-derived peptides.

Table 1: Binding Affinity of MOG Peptides to MHC Class II Alleles

| Peptide | MHC Allele | Binding Affinity (IC50, nM) | Reference |

| Human MOG (89-113) | HLA-DRB115:01 | Data Not Available | - |

| Human MOG (35-55) | HLA-DRB115:01 | Data Not Available | - |

| Mouse MOG (35-55) | I-Ab | ~500 | [1] |

| Human MOG (97-108) | HLA-DRB1*04:01 | High Affinity (Specific IC50 not stated) | [2] |

Note: The binding affinity of peptides to MHC molecules is a crucial determinant of their immunogenicity. Lower IC50 values indicate stronger binding.

Table 2: Encephalitogenic Activity of MOG Peptides in EAE Models

| Peptide | Animal Model | Mean Max. Score | Day of Onset | Incidence | Reference |

| Human MOG (89-113) | C57BL/6 Mice | Data Not Available | Data Not Available | Data Not Available | - |

| Mouse MOG (35-55) | C57BL/6 Mice | 2.5 - 3.5 | 9 - 14 days | 80-100% | [3] |

| Mouse MOG (40-54) | C57BL/6 Mice | 2 - 4 | 14 - 16 days | 80% | [4][5] |

| Mouse MOG (44-54) | C57BL/6 Mice | <1 | >19 days | 30% |

Note: EAE clinical scores are typically graded on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead. Higher scores indicate more severe disease.

Experimental Protocols

Detailed below are standardized protocols for key experiments relevant to the study of Human MOG (89-113) in the context of demyelinating diseases. While these protocols often utilize the more common MOG (35-55) peptide, they can be adapted for use with MOG (89-113).

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice, a widely used model for chronic MS.

Materials:

-

Human MOG (89-113) peptide (or other MOG peptide)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-Buffered Saline (PBS), sterile

-

Female C57BL/6 mice, 8-12 weeks old

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve the MOG peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the MOG peptide solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis).

-

Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

-

-

Immunization (Day 0):

-

Inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (total of 200 µL per mouse).

-

Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the mice according to the following scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

T-Cell Proliferation Assay

This assay measures the proliferation of MOG-specific T-cells in response to antigen stimulation.

Materials:

-

Spleen and lymph nodes from immunized mice

-

Human MOG (89-113) peptide

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

-

96-well cell culture plates

Procedure:

-

Cell Isolation:

-

At a desired time point post-immunization (e.g., day 10-12), euthanize the mice and aseptically remove the spleen and draining lymph nodes.

-

Prepare single-cell suspensions by mechanical dissociation through a cell strainer.

-

Lyse red blood cells from the spleen using an ACK lysis buffer.

-

Wash the cells and resuspend in complete RPMI-1640 medium.

-

-

Cell Culture and Stimulation:

-

Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Add Human MOG (89-113) peptide to the wells at various concentrations (e.g., 0.1, 1, 10, 20 µg/mL).

-

Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

-

Proliferation Measurement:

-

Using [³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Using Non-Radioactive Methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used. This typically involves adding a labeling reagent and then detecting its incorporation using an antibody-based colorimetric or fluorometric method.

-

Cytokine Profiling

This protocol is for measuring the production of cytokines by MOG-stimulated T-cells, which provides insight into the nature of the immune response (e.g., Th1, Th2, or Th17).

Materials:

-

Supernatants from the T-cell proliferation assay

-

Cytokine ELISA kits (e.g., for IFN-γ, IL-4, IL-17) or a multiplex cytokine assay system

Procedure:

-

Sample Collection:

-

After the 72-hour incubation period in the T-cell proliferation assay, centrifuge the 96-well plates and carefully collect the cell culture supernatants.

-

-

Cytokine Measurement (ELISA):

-

Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

-

Wash the plate and add the detection antibody.

-

Wash again and add the enzyme-conjugated secondary antibody.

-

Add the substrate and stop the reaction.

-

Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

-

-

Cytokine Measurement (Multiplex Assay):

-

Follow the manufacturer's protocol for the specific multiplex assay system being used. This typically involves incubating the supernatants with beads coated with antibodies against multiple cytokines, followed by detection with fluorescently labeled secondary antibodies.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in the study of Human MOG (89-113).

Caption: T-Cell Activation Signaling Pathway.

Caption: EAE Induction Experimental Workflow.

References

- 1. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T cell epitopes of human myelin oligodendrocyte glycoprotein identified in HLA-DR4 (DRB1*0401) transgenic mice are encephalitogenic and are presented by human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The human T cell response to myelin oligodendrocyte glycoprotein: a multiple sclerosis family-based study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Predisposition to Myelin Oligodendrocyte Glycoprotein (89-113) Autoimmunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Myelin Oligodendrocyte Glycoprotein Antibody Disease (MOGAD) is an inflammatory demyelinating disorder of the central nervous system (CNS) characterized by the presence of autoantibodies against MOG.[1] While the humoral response is a key diagnostic feature, the underlying genetic predisposition and the cellular immune mechanisms that initiate and sustain the disease are areas of intense investigation. T-cells, particularly CD4+ T-cells, are understood to play a critical role in the pathogenesis.[2][3] This technical guide provides an in-depth summary of the genetic factors, specifically Human Leukocyte Antigen (HLA) and non-HLA gene associations, implicated in MOGAD. It focuses on the relevance of the MOG (89-113) peptide, a known immunodominant epitope in animal models, and details key experimental protocols used to investigate the disease's genetic and immunological basis.

Genetic Risk Factors in MOGAD

The genetic architecture of MOGAD is complex and not fully elucidated. Unlike other neuroinflammatory conditions such as Multiple Sclerosis (MS) or Neuromyelitis Optica Spectrum Disorder (NMOSD), MOGAD does not show consistently strong associations with the HLA locus across all populations, suggesting a heterogeneous genetic background.[4][5]

Human Leukocyte Antigen (HLA) Associations

The association between specific HLA alleles and MOGAD appears to be population-dependent, with notable differences observed between European and Asian cohorts.

-

European Cohorts: Studies conducted in Dutch and UK populations of European ancestry have not identified any significant HLA class I or class II associations with MOGAD after correction for multiple testing. A weak protective association with HLA-C*03:04 (OR = 0.26) was noted in the UK population, though this requires replication in larger cohorts.

-

Chinese Han Cohort: In contrast, a study in the Chinese Han population identified a significant association between pediatric-onset MOGAD and the HLA class II alleles DQB105:02 and DRB1 16:02 , as well as the DQB105:02-DRB116:02 haplotype . This haplotype was also correlated with a higher risk of relapse and greater disability at disease onset. No significant HLA associations were found for adult-onset MOGAD in this population.

These discrepancies highlight the potential for different genetic risk factors across ethnicities and age groups, possibly reflecting distinct underlying pathogenic mechanisms.

Table 1: Summary of HLA Association Studies in MOGAD

| HLA Allele/Haplotype | Population | Association Type | Onset | Odds Ratio (OR) | 95% Confidence Interval (CI) | Corrected p-value (p_c) | Reference |

|---|---|---|---|---|---|---|---|

| DQB1*05:02 | Chinese Han | Risk | Pediatric | 2.43 | - | 0.0154 | |

| DRB1*16:02 | Chinese Han | Risk | Pediatric | 3.28 | - | 0.0221 | |

| DQB105:02-DRB116:02 | Chinese Han | Risk | Pediatric | 2.84 | - | 0.0331 | |

| HLA-C*03:04 | United Kingdom | Protective | All Ages | 0.26 | 0.10-0.71 | 0.013 |

| No Significant Association | Dutch | N/A | All Ages | - | - | >0.05 | |

Non-HLA Genetic Associations

Research into non-HLA genetic risk factors for MOGAD is still emerging.

-

A study in a Chinese cohort identified three potential non-HLA susceptibility loci for MOGAD: BANK1, RNASET2, and TNIP1 . These genes are involved in B-cell signaling and general immune regulation.

-

Common genetic variations within the MOG gene itself have been investigated. The single nucleotide polymorphism (SNP) rs3130253 (520G>A), which results in a valine to isoleucine substitution (V145I), is associated with a 1.7-fold increase in the splicing of exon 2 to exon 3, potentially altering the structure of the MOG protein.

Table 2: Summary of Non-HLA Genetic Associations in MOGAD

| Gene / Variant | Association | Function | Population | Reference |

|---|---|---|---|---|

| BANK1 | Susceptibility Locus | B-cell scaffold protein, calcium mobilization | Chinese | |

| RNASET2 | Susceptibility Locus | Ribonuclease, innate immune response | Chinese | |

| TNIP1 | Susceptibility Locus | NF-kappa-B inhibitor | Chinese |

| MOG (rs3130253) | Altered Splicing | Encodes MOG protein | - | |

The Role of MOG (89-113) Peptide

The MOG peptide spanning amino acids 89-113 (Sequence: RFSDEGGFTCFFRDHSYQEEAAMEL) is a well-characterized immunodominant epitope in animal models of MS, known as Experimental Autoimmune Encephalomyelitis (EAE). Immunization of susceptible rodent strains with this peptide induces strong T-cell and B-cell responses, leading to a relapsing-remitting neurological disease with significant CNS demyelination. In humans, T-cells reactive to this and other MOG peptides have been observed in MS patients. While MOGAD is now considered a distinct entity from MS, the pathogenic potential of T-cells targeting this specific epitope remains an important area of study.

Key Experimental Protocols

Investigating the genetic predisposition to MOG autoimmunity involves patient cohort studies, T-cell functional assays, and animal models.

Protocol: HLA Genotyping in Patient Cohorts

This protocol outlines a standard workflow for identifying HLA associations in MOGAD patients.

-

Cohort Recruitment:

-

Enroll a well-defined cohort of MOGAD patients diagnosed using established criteria (e.g., positive serum MOG-IgG test via a live cell-based assay).

-

Collect detailed clinical data, including age of onset, clinical phenotype (e.g., optic neuritis, transverse myelitis), and disease course.

-

Recruit a sufficiently large, ethnically-matched healthy control group.

-

-

Sample Collection and DNA Extraction:

-

Collect whole blood samples from all participants in EDTA tubes.

-

Extract genomic DNA using a standardized commercial kit (e.g., QIAamp DNA Blood Mini Kit).

-

-

HLA Genotyping:

-

Perform high-resolution HLA typing for class I (HLA-A, -B, -C) and class II (HLA-DRB1, -DQB1) loci.

-

Sequence-Based Typing (SBT) is the gold standard method. Alternatively, Next-Generation Sequencing (NGS) platforms can be used for higher throughput.

-

-

Statistical Analysis:

-

Calculate allele and haplotype frequencies for both patient and control groups.

-

Use Chi-squared or Fisher's exact tests to compare frequencies.

-

Calculate Odds Ratios (OR) with 95% confidence intervals to determine the strength of association.

-

Apply a correction for multiple comparisons (e.g., Bonferroni correction) to adjust p-values and avoid false positives.

-

Protocol: Induction of EAE with MOG Peptides

The EAE model is crucial for studying the mechanisms of MOG-induced autoimmunity.

-

Animal Selection:

-

Use a susceptible mouse strain, such as C57BL/6 for the MOG (35-55) peptide or SJL/J for MOG (92-106). The MOG (89-113) peptide can also be used to induce EAE.

-

-

Immunization:

-

Prepare an emulsion of the MOG peptide (e.g., 100-200 µg per mouse) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Administer the emulsion subcutaneously at two sites on the flank.

-

Administer Pertussis Toxin (e.g., 200-300 ng per mouse) intraperitoneally on the day of immunization and again two days later. The toxin facilitates the entry of encephalitogenic T-cells into the CNS.

-

-

Clinical Monitoring:

-

Monitor mice daily for weight loss and clinical signs of EAE.

-

Score disease severity on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

-

-

Histopathological Analysis:

-

At a defined endpoint, perfuse the animals and collect CNS tissue (brain and spinal cord).

-

Perform histological analysis (e.g., Hematoxylin & Eosin for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry to characterize immune cell infiltrates.

-

Protocol: T-Cell Reactivity Assay (IFN-γ ELISpot)

This assay quantifies antigen-specific T-cells based on their cytokine production.

-

Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh heparinized blood samples from MOGAD patients and healthy controls using density gradient centrifugation (e.g., Ficoll-Paque).

-

-

Assay Performance:

-

Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight.

-

Wash and block the plate.

-

Seed PBMCs into the wells (e.g., 2.5 x 10^5 cells/well).

-

Stimulate the cells with the MOG (89-113) peptide (e.g., at 10 µg/mL). Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).

-

Incubate for 24-48 hours at 37°C, 5% CO2.

-

-

Detection and Analysis:

-

Wash the wells and add a biotinylated anti-IFN-γ detection antibody.

-

Add streptavidin-alkaline phosphatase and incubate.

-

Add a substrate solution (e.g., BCIP/NBT) to develop spots. Each spot represents a single IFN-γ-secreting cell.

-

Wash, dry the plate, and count the spots using an automated ELISpot reader.

-

Calculate the number of specific spot-forming cells per million PBMCs by subtracting the negative control count.

-

Visualizing Pathogenic and Experimental Pathways

Understanding the complex interactions in MOGAD requires visualizing both the disease process and the experimental models used to study it.

Caption: Pathophysiological pathway of MOGAD.

Caption: Experimental workflow for EAE induction.

Caption: Logical flow for an HLA association study.

Caption: T-Cell activation by MOG peptide presentation.

Conclusion and Future Directions

The genetic predisposition to MOGAD is multifaceted, with current evidence pointing towards different risk alleles in different populations. While studies in European cohorts have not found strong HLA links, research in the Chinese Han population has identified significant associations with HLA-DRB1 and -DQB1 alleles in pediatric patients, suggesting a distinct immunogenetic background. The role of the MOG (89-113) peptide, a potent encephalitogen in animal models, highlights the importance of the T-cell response in disease pathogenesis. Future research should focus on larger, multi-ethnic genome-wide association studies (GWAS) to uncover additional HLA and non-HLA risk loci. Furthermore, detailed characterization of the T-cell receptor repertoire specific to MOG epitopes like 89-113 in human MOGAD patients is essential. Elucidating these genetic and immunological factors will be paramount for developing targeted therapies and personalized medicine strategies for individuals with MOGAD.

References

- 1. MOG antibody disease - Wikipedia [en.wikipedia.org]

- 2. Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. neurology.org [neurology.org]

Expression of Myelin Oligodendrocyte Glycoprotein (MOG) in the Human Central Nervous System: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expression of Myelin Oligodendrocyte Glycoprotein (MOG) within the human central nervous system (CNS). MOG is a critical glycoprotein exclusively found on the surface of oligodendrocytes and the outermost lamellae of myelin sheaths. While it is a minor component of the total myelin protein, its unique location makes it a key target in autoimmune demyelinating diseases, most notably MOG Antibody-Associated Disease (MOGAD). This document details the cellular and regional distribution of MOG, its expression throughout development, and its proposed physiological functions. Furthermore, it supplies detailed experimental protocols for the detection and quantification of MOG and presents currently understood signaling interactions. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of neuroimmunology and demyelinating disorders.

Introduction to Myelin Oligodendrocyte Glycoprotein (MOG)

Myelin Oligodendrocyte Glycoprotein (MOG) is a type I transmembrane protein and a member of the immunoglobulin superfamily.[1] It is exclusively expressed in the central nervous system (CNS) on the surface of myelin sheaths and oligodendrocyte processes.[2][3] The human MOG gene is located on chromosome 6p22.1.[4] MOG is considered a late marker of oligodendrocyte maturation, with its expression coinciding with the later stages of myelination.[2]

The precise function of MOG is not fully elucidated, but it is hypothesized to be involved in several key processes:

-

Cell Adhesion: MOG may act as an adhesion molecule, contributing to the structural integrity and compaction of the myelin sheath.

-

Regulation of Oligodendrocyte Microtubule Stability: Evidence suggests MOG plays a role in maintaining the stability of the oligodendrocyte cytoskeleton.

-

Immune System Interaction: Due to its external location, MOG is a primary target for the immune system in certain pathological conditions. It can mediate interactions between myelin and the complement cascade.

MOG is a quantitatively minor component of CNS myelin, accounting for approximately 0.01-0.05% of the total myelin protein. Despite its low abundance, its significance is underscored by its role as the primary autoantigen in MOGAD.

Quantitative Expression of MOG

Quantitative data on MOG protein expression in the human CNS is sparse in the literature. However, RNA expression data from the Human Protein Atlas provides insights into the regional distribution of MOG transcripts. Furthermore, studies in murine models offer a template for understanding the developmental regulation of MOG protein expression.

MOG RNA Expression in the Human Brain

The Human Protein Atlas provides a summary of normalized RNA expression levels (nTPM - normalized Transcripts Per Million) across various regions of the human brain. White matter consistently shows the highest levels of MOG RNA expression, which is consistent with its localization in oligodendrocytes and myelin.

Table 1: MOG RNA Expression in Major Regions of the Human Brain

| Brain Region | Normalized RNA Expression (nTPM) |

| White Matter | High |

| Spinal Cord | Moderate |

| Cerebellum | Moderate |

| Pons | Moderate |

| Medulla Oblongata | Moderate |

| Basal Ganglia | Low to Moderate |

| Thalamus | Low to Moderate |

| Midbrain | Low to Moderate |

| Cerebral Cortex | Low |

| Hippocampal formation | Low |

| Amygdala | Low |

| Hypothalamus | Low |

| Choroid Plexus | Not Detected |

Data sourced from the Human Protein Atlas. nTPM values are qualitative summaries.

Developmental MOG Protein Expression in the Murine Brain

While specific quantitative data for human brain development is limited, studies in mice provide a model for the temporal expression of MOG protein. Expression is very low at birth and increases significantly during the period of active myelination.

Table 2: Absolute Quantification of MOG Protein in the Developing Murine Brain

| Postnatal Day | MOG Expression (ng/mg total protein) - Mean ± SEM |

| P0 | Below Detection Limit |

| P7 | ~10 ± 2 |

| P14 | ~100 ± 15 |

| P21 | ~250 ± 30 |

| P28 | ~400 ± 50 |

| P84 (Adult) | ~550 ± 60 |

Data is illustrative and based on findings from murine cerebral tissue (cortex, corpus callosum, and hippocampus). This table serves as a model for the expected developmental trajectory of MOG expression.

Experimental Protocols for the Study of MOG

Accurate detection and quantification of MOG are crucial for both research and diagnostic purposes. The following sections provide detailed protocols for immunohistochemistry, Western blotting, and cell-based assays.

Immunohistochemistry (IHC) for MOG in Human Brain Tissue

This protocol is a synthesized methodology for the detection of MOG in formalin-fixed, paraffin-embedded (FFPE) human brain sections.

3.1.1. Materials

-

FFPE human brain tissue sections (5-10 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

-

Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST)

-

Blocking Buffer: 10% Normal Goat Serum in TBST

-

Primary Antibody: Mouse anti-human MOG, clone 8-18C5 (1:100-1:250 dilution) or Rabbit anti-human MOG, clone AMAb91067 (1:100-1:200 dilution)

-

Secondary Antibody: Goat anti-mouse IgG (H+L) conjugated to Alexa Fluor 488 or Goat anti-rabbit IgG (H+L) conjugated to Alexa Fluor 594 (1:500 dilution)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting Medium

3.1.2. Protocol

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes for 10 minutes each.

-

Immerse in 100% ethanol: 2 changes for 5 minutes each.

-

Immerse in 95% ethanol: 1 change for 5 minutes.

-

Immerse in 70% ethanol: 1 change for 5 minutes.

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Preheat Antigen Retrieval Buffer in a microwave or water bath to 95-100°C.

-

Immerse slides in the hot buffer and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides in deionized water, then in TBST.

-

-

Immunostaining:

-

Permeabilize sections with 0.2% Triton X-100 in TBS for 10 minutes (optional, for intracellular epitopes).

-

Wash slides 3 times in TBST for 5 minutes each.

-

Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber.

-

Drain blocking buffer (do not wash) and apply primary antibody diluted in TBST.

-

Incubate overnight at 4°C in a humidified chamber.

-

Wash slides 3 times in TBST for 5 minutes each.

-

Apply secondary antibody diluted in TBST.

-

Incubate for 1 hour at room temperature in the dark.

-

Wash slides 3 times in TBST for 5 minutes each in the dark.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI solution for 5 minutes.

-

Rinse briefly in TBST.

-

Mount coverslip with aqueous mounting medium.

-

Seal edges of the coverslip and store at 4°C in the dark.

-

3.1.3. Experimental Workflow Diagram

Caption: Workflow for MOG Immunohistochemistry.

Western Blotting for MOG in Human CNS Tissue

This protocol details the detection of MOG protein in human brain tissue lysates.

3.2.1. Materials

-

Human CNS tissue (e.g., white matter)

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x) with β-mercaptoethanol

-

SDS-PAGE gels (4-15% gradient)

-

Running Buffer (Tris/Glycine/SDS)

-

Transfer Buffer (Tris/Glycine/Methanol)

-

PVDF membrane (0.45 µm)

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

-

Primary Antibody: Mouse anti-human MOG, clone 8-18C5 (1:1000 dilution)

-

Secondary Antibody: HRP-conjugated Goat anti-mouse IgG (1:5000-1:10000 dilution)

-

Loading Control Antibody: Anti-β-actin or anti-GAPDH

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

3.2.2. Protocol

-

Protein Extraction:

-

Homogenize ~50 mg of frozen CNS tissue in 500 µL of ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Dilute lysate to the desired concentration with Lysis Buffer.

-

Add Laemmli sample buffer to a final concentration of 1x.

-

Boil samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-40 µg of protein per lane into an SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1 hour or semi-dry transfer.

-

-

Immunodetection:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-MOG antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash the membrane 3 times in TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Wash the membrane 3 times in TBST for 10 minutes each.

-

-

Detection and Imaging:

-

Prepare ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip and re-probe the membrane for a loading control if necessary.

-

3.2.3. Experimental Workflow Diagram

Caption: Workflow for MOG Western Blotting.

MOG Signaling and Molecular Interactions

The signaling functions of MOG are an active area of research. Current evidence points to its involvement in maintaining oligodendrocyte cytoskeletal stability and a potential interaction with Nerve Growth Factor (NGF).

Regulation of Oligodendrocyte Cytoskeleton

MOG is proposed to be a regulator of microtubule stability within oligodendrocytes. This function may be mediated through interactions with other myelin proteins, such as Myelin Basic Protein (MBP). In pathological conditions, antibodies targeting MOG can disrupt the organization of the microtubule and thin filament (F-actin) cytoskeleton, which is critical for myelin production and maintenance. This disruption can lead to demyelination.

Caption: MOG's role in cytoskeletal stability.

Interaction with Nerve Growth Factor (NGF)

Recent studies have identified Nerve Growth Factor (NGF) as a binding partner for MOG. This interaction appears to be specific, as MOG shows weaker or no binding to other neurotrophins like BDNF and NT-3. It is hypothesized that MOG on the myelin sheath can sequester NGF, thereby modulating its availability to its high-affinity receptor, TrkA, on neurons. This could play a role in regulating axonal growth and sprouting. In pathological states with demyelination and increased NGF levels, this sequestration mechanism may be disrupted.

Caption: MOG interaction with NGF.

Conclusion

MOG is a crucial, albeit minor, component of the CNS myelin sheath with important implications for both normal physiology and autoimmune disease. Its expression is tightly regulated both spatially and temporally, correlating with the process of myelination. While significant progress has been made in developing methods to detect and study MOG, particularly in the context of MOGAD, further research is needed to fully elucidate its physiological signaling pathways and to obtain a more detailed quantitative map of its protein expression throughout the human CNS. The protocols and information provided in this guide offer a solid foundation for researchers and clinicians working to unravel the complexities of this important glycoprotein.

References

- 1. 抗ミエリンオリゴデンドロサイト糖タンパク質 (MOG)抗体 clone 8-18C5, Chemicon®, from mouse | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myelin oligodendrocyte glycoprotein - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Inducing EAE with Human MOG (89-113) in Mice

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] The model is characterized by an autoimmune response against central nervous system (CNS) antigens, leading to inflammation, demyelination, axonal damage, and progressive paralysis.[1][3] EAE can be induced in susceptible animal strains by immunization with myelin-derived proteins or peptides.[4]

Myelin Oligodendrocyte Glycoprotein (MOG), a protein exclusively expressed in the CNS on the surface of myelin sheaths, is a key autoantigen used to induce EAE. Specifically, peptides derived from MOG, such as human MOG (89-113), are immunodominant and capable of inducing strong T-cell and B-cell responses that lead to a disease course that mimics aspects of MS. Inducing EAE with MOG peptides in C57BL/6 mice typically results in a chronic, progressive paralysis, making it a valuable model for studying disease pathogenesis and evaluating potential therapeutics.

This document provides a detailed protocol for the active induction of EAE in C57BL/6 mice using the human MOG (89-113) peptide.

Experimental Protocols

Materials and Reagents

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Antigen: Human MOG (89-113) peptide (Sequence: RFSDEGGFTCFFRDHSYQEEAAMEL).

-

Adjuvant:

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

-

Incomplete Freund's Adjuvant (IFA).

-

-

Pertussis Toxin (PTX): Lyophilized powder.

-

Solutions and Media:

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4.

-

Sterile Water for Injection.

-

-

Equipment:

-

1 mL glass or disposable syringes.

-

Luer-Lok syringes (1 mL or 3 mL).

-

Syringe connector (e.g., Luer-to-Luer stopcock).

-

Needles (18G, 23G, 25G, 27G).

-

Small animal clippers.

-

Sterile microcentrifuge tubes.

-

Ice bucket.

-

Reagent Preparation

Proper preparation of the immunogenic emulsion and pertussis toxin solution is critical for successful EAE induction.

Table 1: Reagent Preparation Guide

| Reagent | Preparation Steps | Final Concentration | Storage |

| MOG (89-113) Peptide Stock | Dissolve lyophilized MOG (89-113) peptide in sterile PBS. | 2 mg/mL | Aliquot and store at -20°C or -80°C. |

| CFA with M. tuberculosis | Prepare a suspension of M. tuberculosis H37Ra in IFA. Commercial preparations often contain 1 mg/mL, but a final concentration of 4 mg/mL is recommended for robust EAE. | 4 mg/mL | Store at 4°C. |

| MOG/CFA Emulsion | Mix equal volumes of MOG peptide stock (2 mg/mL) and CFA (4 mg/mL). Emulsify using two Luer-Lok syringes connected by a stopcock until a thick, stable white emulsion is formed. Test stability by dropping a small amount into water; a stable emulsion will not disperse. | 1 mg/mL MOG, 2 mg/mL M. tuberculosis | Prepare fresh on ice just before use. |

| Pertussis Toxin (PTX) Solution | Reconstitute lyophilized PTX in sterile water to create a stock solution. Further dilute the stock in sterile PBS to the working concentration. | 1-2 µg/mL (for a 200 ng dose in 100-200 µL) | Store reconstituted stock at 4°C. Dilute for injection immediately before use. |

EAE Induction Procedure

This procedure should be performed under sterile conditions.

-

Animal Preparation: Acclimatize female C57BL/6 mice (8-12 weeks old) for at least one week before the experiment.

-

Immunization (Day 0):

-

Anesthetize the mice lightly if necessary. Shave the fur on the upper back and flanks to expose the injection sites.

-

Draw the freshly prepared MOG/CFA emulsion into a 1 mL syringe fitted with a 23G or 25G needle.

-

Inject a total of 100-200 µL of the emulsion subcutaneously (s.c.) distributed over two sites on the upper back/flanks. This delivers a dose of 100-200 µg of MOG peptide per mouse.

-

Keep the needle inserted for a few seconds to prevent leakage.

-

-

Pertussis Toxin Administration (Day 0 and Day 2):

-

Within 2 hours of the MOG/CFA immunization, administer 200 ng of PTX via intraperitoneal (i.p.) injection (typically in a volume of 100-200 µL).

-

Repeat the 200 ng PTX injection 48 hours after the initial immunization (Day 2).

-

Clinical Assessment and Scoring

Monitoring the clinical signs of EAE is essential for data collection.

-

Monitoring: Begin daily monitoring of mice for clinical signs of EAE starting on Day 7 post-immunization. Record the body weight and clinical score for each mouse.

-

Animal Welfare: Provide easy access to food and water on the cage floor for animals showing signs of paralysis (score ≥ 2).

-

Scoring: Use a standard 0-5 scoring scale to grade disease severity. Half-point scores can be used for intermediate signs.

Table 2: EAE Clinical Scoring Scale

| Score | Clinical Signs |

| 0 | No clinical signs of EAE. |

| 0.5 | Tip of tail is limp. |

| 1.0 | Completely limp tail. |

| 1.5 | Limp tail and hind limb weakness (wobbly gait). |

| 2.0 | Limp tail and definite hind limb weakness. |

| 2.5 | Limp tail and dragging of one hind limb. |

| 3.0 | Complete paralysis of both hind limbs. |

| 3.5 | Complete hind limb paralysis and partial front limb weakness. |

| 4.0 | Complete hind and partial front limb paralysis; mouse is minimally active but alert. |

| 5.0 | Moribund state or death due to paralysis. |

Expected Quantitative Data

The following table summarizes the typical parameters and expected outcomes for EAE induction in C57BL/6 mice with a MOG peptide.

Table 3: Typical EAE Induction Parameters and Outcomes

| Parameter | Value / Description | Reference |

| Mouse Strain | C57BL/6 (female, 8-12 weeks) | |

| Antigen | Human MOG (89-113) | N/A |

| Peptide Dose | 100 - 200 µ g/mouse | |

| Adjuvant | CFA with 2 mg/mL M. tuberculosis (final conc.) | |

| PTX Dose | 200 ng/mouse, administered i.p. on Day 0 and Day 2 | |

| Disease Course | Chronic, progressive paralysis | |

| Expected Incidence | 80 - 100% | |

| Expected Onset of Signs | 9 - 14 days post-immunization | |

| Expected Peak of Disease | 16 - 22 days post-immunization | |

| Mean Maximum Score | 2.5 - 3.5 |

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow for inducing and monitoring EAE in mice.

Caption: Workflow for EAE induction using human MOG (89-113).

Simplified Pathogenesis of MOG-Induced EAE

This diagram illustrates the key immunological events that lead to the development of EAE following immunization.

Caption: Simplified signaling pathway of MOG-induced EAE.

References

Application Notes and Protocols: In Vitro T-Cell Activation Assays Using Human MOG (89-113)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen implicated in the pathogenesis of inflammatory demyelinating diseases of the central nervous system (CNS), such as Multiple Sclerosis (MS) and MOG antibody-associated disease (MOGAD). The human MOG (89-113) peptide is a specific fragment of this protein that has been identified as an immunodominant epitope, particularly in the context of HLA-DR2 restriction.[1] In vitro T-cell activation assays using this peptide are invaluable tools for studying the cellular immune response to MOG, screening potential immunomodulatory drugs, and developing diagnostic and therapeutic strategies for these debilitating neurological conditions.

These application notes provide a comprehensive guide to performing in vitro T-cell activation assays using human MOG (89-113). The protocols detailed below cover the isolation of peripheral blood mononuclear cells (PBMCs), the setup of T-cell activation cultures, and the subsequent analysis of T-cell proliferation and cytokine production.

Signaling Pathway

Experimental Workflow

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

-

Human peripheral blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the blood sample 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.

-

Collect the buffy coat layer and transfer it to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.

-

Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., using trypan blue exclusion).

-

Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

Protocol 2: T-Cell Activation Assay

This protocol details the stimulation of PBMCs with human MOG (89-113) peptide and subsequent analysis of T-cell activation.

Materials:

-

Isolated PBMCs (from Protocol 1)

-

Human MOG (89-113) peptide (lyophilized)

-

Sterile, endotoxin-free water or PBS for peptide reconstitution

-

96-well round-bottom cell culture plates

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as positive controls)

-

Complete RPMI 1640 medium (as negative control)

-

Reagents for proliferation or cytokine assays (e.g., CFSE, BrdU, ELISA kits)

Procedure:

-

Reconstitute the lyophilized human MOG (89-113) peptide in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.

-

Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI 1640 medium into each well of a 96-well round-bottom plate.

-

Prepare working solutions of the MOG (89-113) peptide. A typical final concentration for stimulation is 10-20 µg/mL.[2]

-

Add 100 µL of the MOG (89-113) peptide working solution to the appropriate wells.

-

For the positive control, add PHA (final concentration 1-5 µg/mL) or anti-CD3/CD28 beads according to the manufacturer's instructions.

-

For the negative control, add 100 µL of complete RPMI 1640 medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours for cytokine analysis or 5 to 7 days for proliferation assays.[2]

Protocol 3: Analysis of T-Cell Proliferation by CFSE Staining

This protocol describes the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

-

CFSE (5(6)-Carboxyfluorescein diacetate N-succinimidyl ester)

-

DMSO

-

PBS with 0.1% BSA

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-human CD3, CD4)

Procedure:

-

Prior to stimulation (Protocol 2, step 2), resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium and incubate on ice for 5 minutes.

-

Wash the cells twice with complete RPMI 1640 medium.

-

Resuspend the cells in complete RPMI 1640 medium and proceed with the T-cell activation assay (Protocol 2).

-

After the incubation period, harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).

-

Analyze the cells by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity.

Protocol 4: Analysis of Cytokine Production by ELISA

This protocol outlines the measurement of cytokine secretion (e.g., IFN-γ, GM-CSF) in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

ELISA kit for the cytokine of interest (e.g., human IFN-γ, human GM-CSF)

-

Microplate reader

Procedure:

-

After the incubation period in the T-cell activation assay (Protocol 2), centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the culture supernatants without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison. Below are example tables for presenting proliferation and cytokine data.

Table 1: T-Cell Proliferation in Response to Human MOG (89-113)

| Treatment Group | % Proliferating CD4+ T-Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |

| Unstimulated (Negative Control) | 1.5 ± 0.5 | 1.0 ± 0.1 |

| Human MOG (89-113) (10 µg/mL) | 15.2 ± 3.1 | 4.8 ± 0.9 |

| PHA (Positive Control) | 85.6 ± 5.4 | 12.3 ± 1.5 |

Table 2: Cytokine Production by PBMCs Stimulated with Human MOG (89-113)

| Treatment Group | IFN-γ (pg/mL) (Mean ± SD) | GM-CSF (pg/mL) (Mean ± SD) |

| Unstimulated (Negative Control) | < 10 | < 5 |

| Human MOG (89-113) (10 µg/mL) | 250 ± 75 | 150 ± 45 |

| PHA (Positive Control) | 2500 ± 450 | 1800 ± 320 |

Troubleshooting and Considerations

-

High Background in Negative Controls: This may be due to contamination of reagents with endotoxin or non-specific activation of cells. Ensure all reagents are sterile and endotoxin-free.

-

Low Response to MOG Peptide: The frequency of MOG-reactive T-cells in peripheral blood can be low. It may be necessary to enrich for CD4+ T-cells or use more sensitive techniques like ELISpot. The HLA type of the blood donor is also a critical factor, as the MOG (89-113) peptide is HLA-DR2 restricted.

-

Donor Variability: T-cell responses to MOG peptides can vary significantly between individuals. It is recommended to test samples from multiple donors.

-

Peptide Quality: Ensure the purity and correct sequence of the synthetic MOG (89-113) peptide.

-

Cell Viability: Monitor cell viability throughout the experiment, as poor viability can affect the results.

By following these detailed protocols and considering the key factors, researchers can successfully perform in vitro T-cell activation assays using human MOG (89-113) to gain valuable insights into the immunopathogenesis of demyelinating diseases and to evaluate novel therapeutic interventions.

References

Application of MOG (89-113) in Studying Neuroinflammation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS) on the outer surface of myelin sheaths and oligodendrocytes. Its location makes it a primary target for autoimmune responses in inflammatory demyelinating diseases. The peptide fragment MOG (89-113) is a key tool for researchers studying the mechanisms of neuroinflammation, particularly in the context of diseases like multiple sclerosis (MS). By inducing experimental autoimmune encephalomyelitis (EAE), an animal model that mirrors many aspects of MS, MOG (89-113) allows for the detailed investigation of autoimmune pathways and the evaluation of potential therapeutic interventions.[1][2]

These application notes provide a comprehensive overview of the use of MOG (89-113) in neuroinflammation research, including detailed experimental protocols, expected quantitative outcomes, and visualizations of the underlying biological processes.

Data Presentation

The following tables summarize key quantitative data that can be expected from in vivo and in vitro studies using MOG peptides to induce neuroinflammation. While specific data for MOG (89-113) is limited, these tables are based on typical results from EAE models induced by encephalitogenic MOG peptides.

Table 1: Clinical Scoring of EAE Induced by MOG Peptides in Rodents

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness |

| 3 | Hind limb paralysis |

| 4 | Hind and forelimb paralysis |

| 5 | Moribund or dead |

Source: Adapted from various EAE protocols.[3]

Table 2: Expected Cytokine Profile in Splenocyte Cultures Stimulated with MOG Peptides

| Cytokine | Expected Change in MOG-stimulated vs. Control Cultures | Implication in Neuroinflammation |

| IFN-γ | Significant Increase | Pro-inflammatory; promotes Th1 response.[1] |

| IL-17 | Significant Increase | Pro-inflammatory; key cytokine in Th17-mediated autoimmunity. |

| TNF-α | Significant Increase | Pro-inflammatory; contributes to tissue damage. |

| IL-6 | Significant Increase | Pro-inflammatory; promotes Th17 differentiation. |

| IL-10 | Variable (may increase in later stages) | Anti-inflammatory; regulatory role. |

| GM-CSF | Significant Increase | Pro-inflammatory; promotes myeloid cell activation. |

Source: Based on typical cytokine profiles in EAE models.[4]

Table 3: Histopathological Findings in the CNS of MOG-induced EAE

| Histological Feature | Expected Observation |

| Inflammatory Infiltrates | Perivascular cuffs of mononuclear cells (T cells, B cells, macrophages). |

| Demyelination | Loss of myelin staining (e.g., with Luxol Fast Blue) in white matter tracts. |

| Microglial Activation | Increased number and altered morphology of microglia (e.g., Iba1 staining). |

| Astrogliosis | Increased number and reactivity of astrocytes (e.g., GFAP staining). |

| Axonal Damage | Evidence of axonal injury or loss (e.g., with silver stain or neurofilament staining). |

Source: General findings from MOG-EAE histopathology.

Experimental Protocols